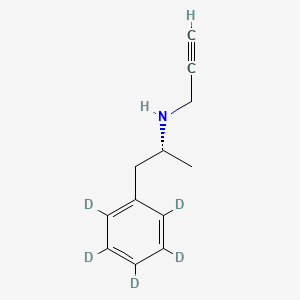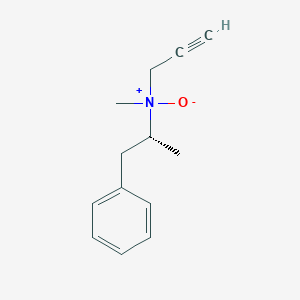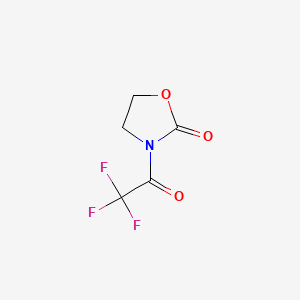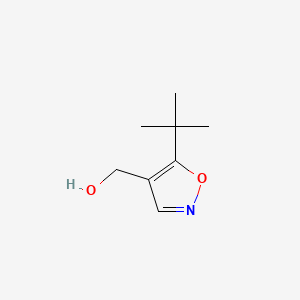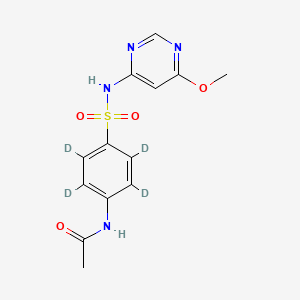
アセチルスルファモノメトキシン-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylsulfamonomethoxine-d4 is a deuterated derivative of acetylsulfamonomethoxine, a sulfonamide antibiotic. This compound is primarily used as an internal standard in various analytical applications due to its stable isotopic labeling. The incorporation of deuterium atoms enhances its utility in mass spectrometry and other analytical techniques, allowing for precise quantification and tracking in biological and chemical research.
科学的研究の応用
Acetylsulfamonomethoxine-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of acetylsulfamonomethoxine and its metabolites.
Pharmacokinetics: Employed in studies to track the absorption, distribution, metabolism, and excretion of acetylsulfamonomethoxine in biological systems.
Environmental Science: Utilized in the detection and quantification of sulfonamide residues in environmental samples.
Biomedical Research: Helps in studying the metabolic pathways and biotransformation of sulfonamide antibiotics in various organisms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetylsulfamonomethoxine-d4 typically involves the deuteration of acetylsulfamonomethoxine. The process begins with the preparation of sulfamonomethoxine, which is then acetylated to form acetylsulfamonomethoxine. The final step involves the incorporation of deuterium atoms, usually through a catalytic exchange reaction using deuterium oxide (D2O) or other deuterium sources under controlled conditions .
Industrial Production Methods
Industrial production of acetylsulfamonomethoxine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the product’s quality and isotopic composition .
化学反応の分析
Types of Reactions
Acetylsulfamonomethoxine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
作用機序
Acetylsulfamonomethoxine-d4, like its non-deuterated counterpart, exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By inhibiting this enzyme, acetylsulfamonomethoxine-d4 disrupts folic acid synthesis, leading to bacterial cell death. The deuterium atoms do not alter the compound’s mechanism of action but enhance its stability and detectability in analytical applications .
類似化合物との比較
Similar Compounds
Sulfamonomethoxine: The non-acetylated form of acetylsulfamonomethoxine.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide antibiotic used in combination with other drugs to treat various infections.
Uniqueness
Acetylsulfamonomethoxine-d4 is unique due to its stable isotopic labeling, which makes it highly valuable in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in complex biological and environmental matrices .
特性
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)16-10-3-5-11(6-4-10)22(19,20)17-12-7-13(21-2)15-8-14-12/h3-8H,1-2H3,(H,16,18)(H,14,15,17)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUQXNLLHFAYDF-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC(=NC=N2)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
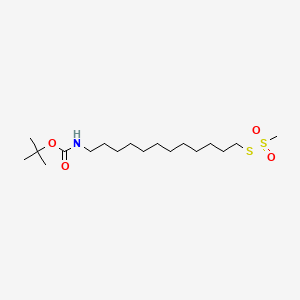

![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)
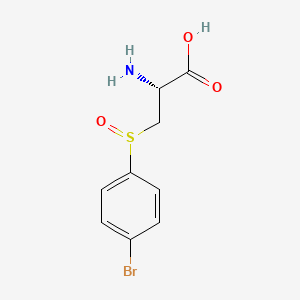
![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
